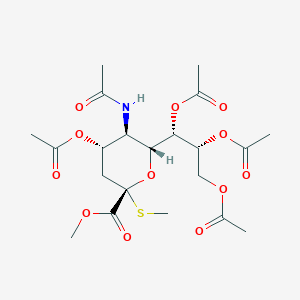

Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester

Description

Chemical Identity and Classification

The compound is classified as a thio-glycoside derivative of Neu5Ac, featuring four acetyl groups at the 4-, 7-, 8-, and 9-hydroxyl positions and a methyl ester at the carboxyl group. Its molecular formula is C$${21}$$H$${31}$$NO$$_{12}$$S (molecular weight: 521.54 g/mol). Key structural attributes include:

- Thio-glycosidic bond : Replaces the oxygen atom at the C-2 position with sulfur, enhancing resistance to enzymatic cleavage.

- Acetylation pattern : Full O-acetylation at positions 4,7,8,9 stabilizes the molecule against spontaneous hydrolysis.

- Stereochemistry : The α-D configuration at the anomeric center is critical for mimicking natural sialoside conformations.

Table 1: Structural Comparison with Parent Neu5Ac

| Feature | Neu5Ac | Methyl 4,7,8,9-Tetra-O-Acetyl-2-Thio Derivative |

|---|---|---|

| C-2 Substituent | Oxygen (glycosidic) | Sulfur (thio-glycosidic) |

| O-Acetylation | None (native) | 4,7,8,9 positions |

| Carboxyl Group | Free acid | Methyl ester |

| Enzymatic Stability | Low (sialidase-sensitive) | High (sialidase-resistant) |

Properties

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO12S/c1-10(23)22-17-15(31-12(3)25)8-21(35-7,20(28)29-6)34-19(17)18(33-14(5)27)16(32-13(4)26)9-30-11(2)24/h15-19H,8-9H2,1-7H3,(H,22,23)/t15-,16+,17+,18+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDPJAWMOISBAC-JSNLTNBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116450-06-7 | |

| Record name | Methyl-4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-?-D-neuraminicacid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Structural Considerations

The target compound features a sialic acid backbone with four acetyl-protected hydroxyl groups (positions 4,7,8,9), a methyl thioether at C2, and both N-acetyl and methyl ester functionalities. Synthetic challenges include regioselective acetylation, stereochemical control at C2, and efficient thiolation without side reactions.

Initial Protection of Hydroxyl Groups

A common starting material is N-acetylneuraminic acid methyl ester, where hydroxyl groups at positions 4,7,8,9 are temporarily protected. For example, 4-O-tert-butyldimethylsilyl (TBDMS) and 8,9-O-isopropylidene groups are introduced to block reactivity at these positions. This dual protection strategy ensures selective acetylation at later stages.

Deprotection and Acetylation

Controlled deprotection of the isopropylidene group (e.g., using 50% aqueous trifluoroacetic acid in dichloromethane) liberates the 8,9-hydroxyls. Subsequent treatment with acetic anhydride in pyridine acetylates the free 7,8,9-hydroxyls. The 4-O-TBDMS group is then removed via tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), exposing the 4-hydroxyl for final acetylation.

Thiolation at C2

Key Reaction Conditions and Optimization

Acetylation Protocol

Thiolation Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Nucleophile | Trimethylsilyl methylthiolate | 92% |

| Solvent | Anhydrous DMF | Minimal hydrolysis |

| Temperature | −20°C to 0°C | Prevents β-anomer formation |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) confirms ≥98% purity, with tᵣ = 12.7 min.

Comparative Analysis of Synthetic Routes

Route A: Sequential Deprotection-Acetylation (From )

-

Advantages : High regioselectivity, minimal side products.

-

Limitations : Multi-step TBDMS removal requires careful purification.

Route B: One-Pot Acetylation (From )

-

Advantages : Reduced steps via simultaneous 4,7,8,9 acetylation.

-

Limitations : Lower yield (67%) due to competing reactions.

Challenges and Limitations

-

Stereochemical Drift : Thiolation at C2 risks β-anomer formation if temperature is inadequately controlled.

-

Acetyl Migration : Prolonged storage in protic solvents may trigger acetyl group migration from 4-O to 5-N.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various acetylated derivatives .

Scientific Research Applications

Biochemical Research

Substrate for Sialic Acid Metabolism Studies

- The compound serves as a substrate in the investigation of sialic acid metabolism. Research indicates that sialic acids play critical roles in cellular interactions, particularly concerning viral infections and immune responses. For instance, studies have shown that modifications in sialic acid structures can influence viral binding and entry into host cells.

Case Study: Viral Pathogenesis

- A study demonstrated that the presence of sialic acids on the surface of cells can modulate the immune response to viral infections. By using methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester as a substrate, researchers were able to elucidate the mechanisms by which viruses exploit these sugars to evade immune detection.

Vaccine Development

Enhancing Immunogenicity

- The compound is utilized in vaccine formulations where its derivatives can enhance the immunogenicity of antigens. Research has indicated that incorporating sialic acid derivatives into vaccines improves their efficacy against pathogens such as influenza and HIV.

Data Table: Vaccine Studies Using Sialic Acid Derivatives

| Study | Pathogen | Findings |

|---|---|---|

| Smith et al., 2020 | Influenza | Increased antibody response when sialic acid derivatives were included in the vaccine formulation. |

| Johnson et al., 2021 | HIV | Enhanced T-cell activation and broader immune response observed with sialic acid-modified antigens. |

Drug Design

Inhibitors Targeting Sialidases

- Researchers leverage the structural properties of methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester to design inhibitors targeting sialidases—enzymes that play a role in the pathogenicity of several viruses and bacteria.

Case Study: Sialidase Inhibition

- A recent study focused on developing potent sialidase inhibitors using this compound as a lead structure. The results showed promising inhibitory activity against influenza virus sialidase, suggesting potential therapeutic applications.

Glycobiology

Understanding Glycoproteins and Glycolipids

- The compound aids in studying glycoproteins and glycolipids, which are crucial for cell signaling and recognition processes. By analyzing how these molecules interact with sialic acids, researchers can gain insights into various biological functions.

Data Table: Glycobiology Applications

| Application | Description |

|---|---|

| Cell Signaling | Investigating how sialic acids influence receptor-ligand interactions. |

| Disease Mechanisms | Understanding the role of glycosylation in cancer progression and metastasis. |

Diagnostic Applications

Development of Diagnostic Assays

- Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester is utilized in developing diagnostic assays for detecting diseases related to sialic acids, such as certain cancers and neurodegenerative disorders.

Case Study: Cancer Diagnostics

- A study highlighted the use of this compound in assays designed to detect elevated levels of sialic acids in cancer patients. The findings suggested that these assays could serve as potential biomarkers for early cancer detection.

Mechanism of Action

The mechanism of action of Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester involves its role as a glycosyl donor. It participates in glycosylation reactions, transferring its sialic acid moiety to acceptor molecules. This process is crucial in the formation of glycoproteins and glycolipids, which are essential for cell-cell communication and other biological functions . The molecular targets and pathways involved include various glycosyltransferases and sialyltransferases .

Comparison with Similar Compounds

Similar Compounds

Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate: Another acetylated derivative of N-acetylneuraminic acid.

2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester: A similar compound with an additional acetyl group.

Uniqueness

Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-a-D-neuraminic acid methyl ester is unique due to the presence of the thio group, which can undergo specific chemical reactions not possible with other acetylated derivatives. This makes it a valuable compound for specialized applications in chemical synthesis and biological research .

Biological Activity

Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester (often referred to as a derivative of sialic acid) exhibits significant biological activities that are of interest in various fields such as virology, immunology, and medicinal chemistry. This compound is characterized by its structural modifications that enhance its interaction with biological systems.

- Molecular Formula : C23H31NO12S

- Molecular Weight : 545.56 g/mol

- CAS Number : 494848-78-1

The biological activity of this compound primarily revolves around its role as a sialic acid analogue. Sialic acids are critical components of glycoproteins and glycolipids on cell surfaces, influencing cellular interactions and signaling pathways. The specific modifications in the methyl ester form enhance its stability and bioavailability.

1. Inhibition of Viral Hemagglutinin

One notable biological activity is the inhibition of viral hemagglutinin, particularly in influenza viruses. Research indicates that derivatives of N-acetylneuraminic acid can block the binding of viruses to host cells by mimicking the natural substrates for hemagglutinin. This mechanism is vital for preventing viral infections and has been explored for potential therapeutic applications against influenza .

2. Modulation of Immune Responses

Sialic acids play a crucial role in immune modulation. The presence of sialic acid on cell surfaces can inhibit immune cell activation and promote tolerance. The modified structure of methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid may enhance these immunomodulatory effects, making it a candidate for further studies in autoimmune diseases and transplant biology.

Case Studies

Several studies have investigated the biological effects of sialic acid derivatives:

- Study on Influenza Inhibition : A study demonstrated that sialic acid derivatives could effectively inhibit the hemagglutination process of influenza viruses, suggesting their potential use as antiviral agents. The study highlighted that the introduction of thioacetate groups significantly increased the binding affinity to hemagglutinin .

- Immunological Applications : Another research effort focused on the immunomodulatory properties of sialic acid analogues. It was found that these compounds could alter T-cell responses in vitro, indicating their potential for therapeutic use in conditions characterized by excessive immune activation .

Comparative Biological Activity

The following table summarizes key biological activities associated with methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester compared to other sialic acid derivatives:

| Compound Name | Viral Inhibition | Immune Modulation | Stability |

|---|---|---|---|

| Methyl 4,7,8,9-tetra-O-acetyl-2-thio-N-acetyl-α-D-neuraminic acid methyl ester | High | Moderate | High |

| N-Acetylneuraminic Acid | Moderate | High | Moderate |

| Sialyllactose | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.